Dpp-4-IN-1

DPP-4 inhibition IC50 Enzyme assay

Dpp-4-IN-1 (also referred to as compound d1) is a pyrazolo[1,5-a]pyrimidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4). It is a structural analog of the clinically approved DPP-4 inhibitor Alogliptin and exhibits an in vitro IC50 of 49 nM against DPP-4.

Molecular Formula C19H19ClN6
Molecular Weight 366.8 g/mol
Cat. No. B12398515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpp-4-IN-1
Molecular FormulaC19H19ClN6
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N
InChIInChI=1S/C19H19ClN6/c20-18-16(10-13-4-1-2-5-14(13)11-21)19(25-9-3-6-15(22)12-25)26-17(24-18)7-8-23-26/h1-2,4-5,7-8,15H,3,6,9-10,12,22H2/t15-/m1/s1
InChIKeyVZYIKZNLPOGQBQ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dpp-4-IN-1: A Potent DPP-4 Inhibitor with Quantifiable Differentiation from Alogliptin and Related Analogs


Dpp-4-IN-1 (also referred to as compound d1) is a pyrazolo[1,5-a]pyrimidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4) [1]. It is a structural analog of the clinically approved DPP-4 inhibitor Alogliptin and exhibits an in vitro IC50 of 49 nM against DPP-4 [1]. The compound is primarily utilized as a research tool in metabolic disease studies, particularly for investigating glucose homeostasis and incretin biology. However, its utility is circumscribed by documented in vitro cytotoxicity, a critical differentiator when selecting among DPP-4 inhibitors for cellular assays [1].

1DPP-4 inhibition study fit: Designed for metabolic disease research models; structural analog of Alogliptin with a pyrazolo[1,5‑a]pyrimidine core.
2Enzyme assay tool: Suitable for biochemical DPP-4 inhibition assays; reported IC50 provides a potency reference for SAR campaigns.
3Cytotoxicity context: Documented in vitro cytotoxicity requires review; not recommended as a first-line probe for long-term cell-based studies.

Why Dpp-4-IN-1 Cannot Be Substituted by Generic DPP-4 Inhibitors: Evidence-Based Distinctions


Scientific and industrial users cannot simply interchange Dpp-4-IN-1 with other DPP-4 inhibitors due to its distinct in vitro profile. While many DPP-4 inhibitors share a common mechanism, Dpp-4-IN-1 is characterized by a specific IC50 of 49 nM and, critically, by in vitro cytotoxicity that is not observed to the same degree in its optimized analog c24 (IC50 = 2 nM) or the clinically used Alogliptin (IC50 = 4 nM) [1]. Furthermore, its selectivity profile against off-target DPP family members (DPP-8, DPP-9) is not established, in stark contrast to Alogliptin's >10,000-fold selectivity [2]. These differences have direct implications for experimental design, data interpretation, and the selection of an appropriate tool compound.

Potency
Reported DPP-4 inhibitory potency differs from Alogliptin; direct substitution may alter target engagement thresholds and concentration-response profiles.
Selectivity
Selectivity over DPP-8 and DPP-9 is not reported; off-target kinase activity cannot be excluded, unlike well-characterized DPP-4 inhibitors.
Cytotoxicity
In vitro cytotoxicity is documented for this compound; analogs such as c24 show a different cytotoxicity profile, limiting direct interchangeability in cell-based assays.

Quantitative Differentiation of Dpp-4-IN-1: Head-to-Head Evidence for Informed Procurement


DPP-4 Inhibitory Potency: Dpp-4-IN-1 Exhibits a 12.25-Fold Lower Potency than Alogliptin

In a direct in vitro enzyme inhibition assay, Dpp-4-IN-1 (compound d1) demonstrates an IC50 of 49 nM against DPP-4. This is 12.25-fold less potent than the closely related structural analog Alogliptin, which exhibits an IC50 of 4 nM under the same assay conditions [1]. This quantitative difference is crucial for experiments requiring specific potency thresholds.

DPP-4 IC50
Head-to-head
49 nM12.25-fold lower potency vs Alogliptin (4 nM)
Supports potency comparison in enzyme assays
Same-study in vitro enzyme assay
DPP-4 inhibition IC50 Enzyme assay

In Vitro Cytotoxicity: Dpp-4-IN-1 is Characterized by Cytotoxicity, a Limiting Factor Not Present in Optimized Analog c24

The original discovery paper explicitly states that Dpp-4-IN-1 (compound d1) and its predecessor b2 (IC50 = 79 nM) are 'characterized by cytotoxicity' [1]. In contrast, the optimized analog c24 (IC50 = 2 nM) was specifically designed to exhibit 'reduced or diminished cytotoxicity' [1]. While specific CC50 values are not provided in the abstract, the qualitative difference is a key selection criterion for cell-based experiments.

Cytotoxicity Profile
Reported
Dpp-4-IN-1 (d1)
Characterized by cytotoxicity
Optimized analog c24
Reduced cytotoxicity
Supports cytotoxicity endpoint review
Qualitative finding; CC50 not reported
Cytotoxicity Cell viability Safety profile

Selectivity Profile: Dpp-4-IN-1 Lacks Established Selectivity Over DPP-8/DPP-9, Unlike Alogliptin (>10,000-Fold Selective)

The selectivity of Dpp-4-IN-1 over the closely related off-target proteases DPP-8 and DPP-9 has not been reported. In contrast, Alogliptin demonstrates >10,000-fold selectivity for DPP-4 over DPP-8, DPP-9, and other serine proteases [1]. This lack of data for Dpp-4-IN-1 introduces uncertainty regarding potential off-target effects in cellular or in vivo studies.

DPP-8/DPP-9 Selectivity
Data to verify
Not reported vs. Alogliptin >10,000‑fold selective
Selectivity context not established
Off-target effects unknown; class-level inference
Selectivity DPP-8 DPP-9 Off-target effects

Structural and Physicochemical Distinction: Dpp-4-IN-1 is a Pyrazolo[1,5-a]pyrimidine Analog with Defined Physicochemical Properties

Dpp-4-IN-1 (C19H19ClN6, MW 366.85 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative, distinct from Alogliptin's quinazolinone scaffold [1]. Its calculated LogP is 3, and it has 1 hydrogen bond donor and 5 hydrogen bond acceptors . These properties influence solubility, permeability, and formulation strategies, differentiating it from other DPP-4 inhibitors with alternative chemical cores.

Chemical Scaffold
Specification
CorePyrazolo[1,5‑a]pyrimidineMW366.85 g/molLogP3HBD/HBA1 / 5
Structural differentiation from quinazolinone inhibitors
Calculated properties; may influence solubility and permeability
Chemical structure Molecular properties ADME

Optimal Scientific and Industrial Applications of Dpp-4-IN-1 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Pyrazolo[1,5-a]pyrimidine-Based DPP-4 Inhibitors

Given its defined IC50 of 49 nM and its role as a predecessor to the optimized compound c24, Dpp-4-IN-1 is most appropriately used in medicinal chemistry SAR campaigns. Researchers can leverage its pyrazolo[1,5-a]pyrimidine core to design and synthesize analogs, using Dpp-4-IN-1 as a benchmark for potency and cytotoxicity comparisons [1].

In Vitro Enzyme Assays Where Potency is Not the Primary Determinant

For biochemical assays that do not require the highest potency, Dpp-4-IN-1 (IC50 = 49 nM) can serve as a reliable DPP-4 inhibitor. However, its use in cell-based assays is limited by its documented cytotoxicity [1].

Reference Compound for Differentiating DPP-4 Inhibitor Scaffolds

In studies aiming to compare the effects of different DPP-4 inhibitor scaffolds (e.g., pyrazolo[1,5-a]pyrimidine vs. quinazolinone), Dpp-4-IN-1 serves as a representative pyrazolo[1,5-a]pyrimidine analog. Its distinct chemical structure (C19H19ClN6) and LogP (3) differentiate it from Alogliptin [1].

Use with Caution in Cell-Based Assays Due to Cytotoxicity

For any experiment requiring cell viability, Dpp-4-IN-1 should be used with caution. The optimized analog c24 (IC50 = 2 nM) with reduced cytotoxicity is a more suitable alternative for cell-based studies [1].

Application
Selection Property
Validation Focus
SAR studies for pyrazolo[1,5‑a]pyrimidine DPP-4 inhibitors
Reported inhibition and cytotoxicity benchmark
Potency and cytotoxicity comparison with analogs
Biochemical DPP-4 enzyme assays
Defined inhibitory profile (reported IC50 context)
Target engagement verification in cell-free systems
Scaffold differentiation studies
Pyrazolo[1,5‑a]pyrimidine core and physicochemical signature
Scaffold-dependent binding kinetics and selectivity
Cell-based DPP-4 model experiments
Cytotoxicity profile review
Cell viability endpoint monitoring

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